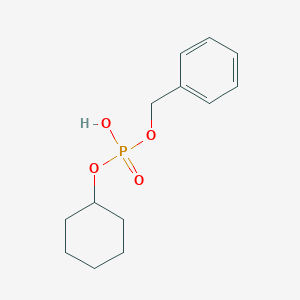![molecular formula C6H12N2O2 B3269513 1-[2-(Aminooxy)ethyl]pyrrolidin-2-one CAS No. 511531-60-5](/img/structure/B3269513.png)
1-[2-(Aminooxy)ethyl]pyrrolidin-2-one
概要
説明
“1-[2-(Aminooxy)ethyl]pyrrolidin-2-one” is a chemical compound . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of pyrrolidin-2-one derivatives, including “this compound”, has been a topic of interest in medicinal chemistry . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular formula of “this compound” is C6H12N2O . The molecular weight is 128.17 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the search results .科学的研究の応用
Versatile Scaffold in Drug Discovery
The pyrrolidine ring, a core component of 1-[2-(Aminooxy)ethyl]pyrrolidin-2-one, is extensively utilized in medicinal chemistry to derive compounds for treating human diseases. Its sp3-hybridization allows for efficient exploration of the pharmacophore space, contributing to stereochemistry and increased three-dimensional coverage, a phenomenon known as “pseudorotation”. This review highlights the significance of pyrrolidine and its derivatives, including pyrrolidine-2-one, in the development of bioactive molecules with target selectivity. The synthetic strategies and structural activity relationship (SAR) of these compounds are detailed, emphasizing the role of stereoisomers and the spatial orientation of substituents in achieving diverse biological profiles for drug candidates (Li Petri et al., 2021).
Pyrrolidone-based Surfactants
Pyrrolidone and its derivatives, including this compound, exhibit significant surface-active properties when N-alkylated. These properties are enhanced by the electronegativity of the pyrrolidone carbonyl oxygen, which can form pseudoquaternary ammonium ions. This review discusses the synergy between pyrrolidone-based surfactants and anionic surfactants, highlighting the improved water solubility, compatibility, and solvency offered by the pyrrolidone functional group. The versatility of pyrrolidone in enhancing the performance of various surfactant structures, while usually reducing toxicity, is emphasized, providing valuable insights for both industrial and academic researchers (Login, 1995).
Stereochemistry in Pharmacology
The stereochemistry of pyrrolidin-2-one derivatives, such as this compound, plays a crucial role in their pharmacological profile. This review focuses on the design, synthesis, and biological activity of enantiomerically pure derivatives, demonstrating the direct relationship between the configuration of stereocenters and their biological properties. It discusses methodological approaches for preparing single stereoisomers and the pharmacological advantages of selecting the most effective stereoisomer. The necessity for drug substance purification from less active enantiomers is justified by comparative pharmacological testing (Veinberg et al., 2015).
Safety and Hazards
特性
IUPAC Name |
1-(2-aminooxyethyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-10-5-4-8-3-1-2-6(8)9/h1-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLWXERNPGKSAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301285602 | |
| Record name | 1-[2-(Aminooxy)ethyl]-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511531-60-5 | |
| Record name | 1-[2-(Aminooxy)ethyl]-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=511531-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(Aminooxy)ethyl]-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(aminooxy)ethyl]pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
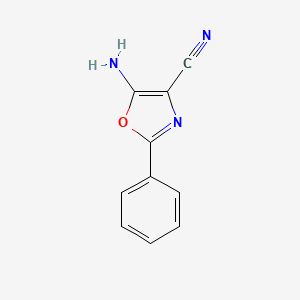
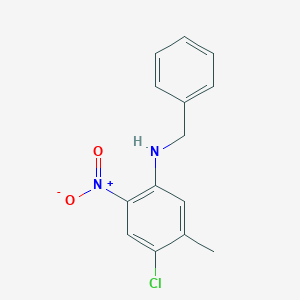

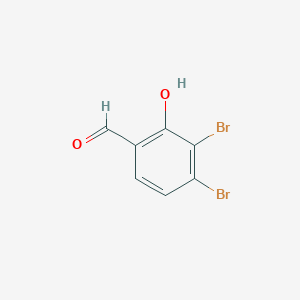
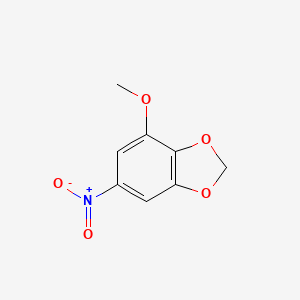
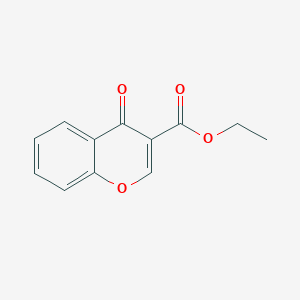
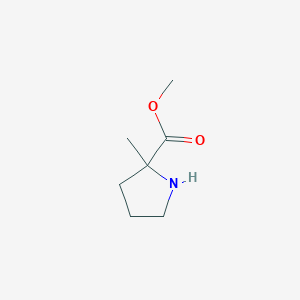


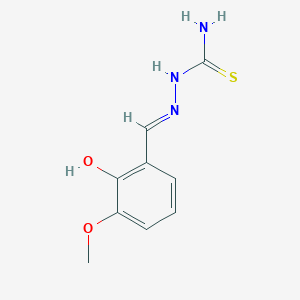
![4-{[(Cyclohexylamino)carbonyl]amino}butanoic acid](/img/structure/B3269519.png)
